N-Neopentylthietan-3-amine
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Overview
Description
N-Neopentylthietan-3-amine is an organic compound with the molecular formula C8H17NS It is a member of the thietane family, characterized by a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Neopentylthietan-3-amine typically involves the reaction of neopentylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where neopentylamine reacts with 3-chlorothietane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall efficiency and yield of the process. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-Neopentylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.
Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated or alkoxylated thietane derivatives.
Scientific Research Applications
N-Neopentylthietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-Neopentylthietan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in these interactions are often studied using computational modeling and biochemical assays to understand the compound’s efficacy and specificity.
Comparison with Similar Compounds
N-Neopentylthietan-3-amine can be compared with other similar compounds, such as:
Neopentylamine: A primary amine derivative of neopentane, used as a building block in organic synthesis.
Thietane: The parent compound of the thietane family, characterized by a four-membered ring containing a sulfur atom.
Thietane derivatives: Compounds with various substituents on the thietane ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its combination of a neopentyl group and a thietane ring, which imparts specific chemical and physical properties. This structural uniqueness makes it a valuable compound in the synthesis of complex molecules and in various industrial applications.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)thietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-8(2,3)6-9-7-4-10-5-7/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSSPMNAMRIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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